molecular formula C22H18N4O2 B11669088 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11669088
M. Wt: 370.4 g/mol
InChI Key: FUCPBHIYOASHHC-OEAKJJBVSA-N
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Description

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a naphthalene moiety, and a hydroxyphenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyphenyl group can form hydrogen bonds with amino acid residues, while the naphthalene moiety provides hydrophobic interactions, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of a pyrazole ring, a naphthalene moiety, and a hydroxyphenyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H18N4O2/c1-14(18-8-4-5-9-21(18)27)23-26-22(28)20-13-19(24-25-20)17-11-10-15-6-2-3-7-16(15)12-17/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-14+

InChI Key

FUCPBHIYOASHHC-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)/C4=CC=CC=C4O

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4O

Origin of Product

United States

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